2-Cyano-1-methyl-1H-indole-3-carbaldehyde
Description
Significance of the Indole (B1671886) Moiety as a Heterocyclic Scaffold in Organic Synthesis
The indole moiety, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged heterocyclic scaffold in the realm of organic synthesis. Its prevalence is rooted in its presence in a multitude of natural products, pharmaceuticals, and advanced materials. This structural unit is a key component of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin.
In organic synthesis, the indole ring is a versatile building block. Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. The reactivity of the indole nucleus has been harnessed in numerous classical and modern synthetic methodologies, including the Fischer, Reissert, and Madelung indole syntheses, as well as advanced metal-catalyzed cross-coupling and C-H activation reactions. This chemical tractability allows for the construction of complex molecular architectures, making the indole scaffold a frequent target and intermediate in the synthesis of biologically active compounds.
Overview of Substituted Indole-3-Carbaldehydes and Cyanoindole Derivatives in Academic Research
Among the vast number of indole derivatives, those substituted at the 3-position with a carbaldehyde (formyl) group are particularly important. Indole-3-carbaldehydes are key synthetic intermediates, with the aldehyde group serving as a handle for a wide range of chemical transformations. researchgate.net It can be easily oxidized to the corresponding carboxylic acid, condensed with active methylene (B1212753) compounds in Knoevenagel reactions, or converted into various other functional groups. mdpi.com The Vilsmeier-Haack reaction is a common and efficient method for introducing the formyl group at the C3 position of the indole ring. researchgate.net
Similarly, cyanoindoles, which contain a nitrile (-C≡N) group, are a significant class of compounds in academic research. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions. nih.gov Cyano-substituted indole derivatives have been investigated for a variety of applications, including their potential use in medicinal chemistry as ligands for biological targets.
Specific Focus: The Unique Structural Features of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde
This compound is a distinct molecule that combines several key structural features within a single indole framework. The presence of a methyl group at the N1 position of the indole ring removes the acidic N-H proton, which can influence the compound's solubility, reactivity, and intermolecular interactions compared to its N-unsubstituted counterpart.
The core of the molecule's unique character arises from the juxtaposition of the electron-withdrawing cyano group at the C2 position and the electron-withdrawing carbaldehyde group at the C3 position. Typically, the C2 position of indole is less reactive towards electrophiles than C3. The introduction of a cyano group at C2 significantly alters the electronic properties of the pyrrole ring. This specific substitution pattern, with two adjacent electron-withdrawing groups, creates a unique electronic environment that dictates the molecule's reactivity and potential applications as a specialized building block in organic synthesis. For instance, a related compound, 6-Chloro-3-cyano-1-methyl-1H-indole-2-yl, has been used as a key fragment in the synthesis of inhibitors for enzymes like aldosterone (B195564) synthase (CYP11B2). nih.govfigshare.com
Despite its interesting structural characteristics, detailed experimental data such as physicochemical properties, comprehensive spectroscopic analysis, and crystal structure information for this compound are not widely available in published scientific literature. The data for the closely related 2-Cyano-1-methyl-1H-indole-3-carboxylic acid is known, including its CAS number, 1555337-11-5. biosynth.com However, specific, verified experimental values for the target aldehyde are necessary for a complete characterization.
Properties
IUPAC Name |
3-formyl-1-methylindole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXOJBCKVMJHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyano 1 Methyl 1h Indole 3 Carbaldehyde and Analogous Architectures
Established Formylation Protocols for Indole-3-Carbaldehydes
The introduction of a formyl group, particularly at the C-3 position, is a fundamental transformation in indole (B1671886) chemistry, providing a versatile handle for further synthetic manipulations. acs.orgresearchgate.net
Vilsmeier-Haack Reaction and its Derivatives in Indole Formylation
The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyleneiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comgoogle.com
For indoles, this electrophilic substitution reaction shows a strong preference for the C-3 position due to the high electron density at this carbon, leading to the formation of indole-3-carbaldehydes. niscpr.res.in The classical Vilsmeier-Haack reaction, however, requires stoichiometric amounts of POCl₃, which is a toxic and hazardous reagent. acs.org To address this, catalytic versions of the Vilsmeier-Haack reaction have been developed. These newer methods utilize P(III)/P(V)=O catalysis to regenerate the active species, avoiding the need for stoichiometric POCl₃ and allowing for milder reaction conditions. acs.org This catalytic approach has proven effective for the late-stage formylation of complex indoles derived from natural products and pharmaceuticals. acs.org
The general mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile. The indole nucleus attacks the iminium carbon, leading to an intermediate that, upon hydrolysis during aqueous work-up, yields the corresponding indole-3-carbaldehyde. sid.ir
Alternative Direct Formylation Strategies for Indoles
Beyond the Vilsmeier-Haack reaction, several other direct formylation methods have been developed to overcome the limitations of classical approaches, such as harsh conditions and the use of hazardous reagents. acs.org These alternative strategies often provide improved functional group tolerance and employ more environmentally benign reagents.
One notable method is the iron-catalyzed C-3 selective formylation of indoles. This approach uses ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849), using air as the oxidant. organic-chemistry.org The reaction proceeds under mild conditions and is applicable to both free (N-H) and N-substituted indoles, offering a greener alternative to traditional methods. organic-chemistry.org
Another strategy involves boron-catalyzed formylation using trimethyl orthoformate as the carbonyl source. Boron trifluoride diethyl etherate (BF₃·OEt₂) serves as an effective catalyst for this transformation, enabling the synthesis of a wide range of C-formylindoles under neat conditions. acs.orgresearchgate.net This method is valued for its operational simplicity and the use of readily available reagents. researchgate.net
Other alternative formylating agents and systems include:
Dimethyl sulfoxide (B87167) (DMSO) with an activating agent. acs.org
Glyoxylic acid in electrochemical methodologies. acs.org
Tetramethylethylenediamine (TMEDA) or trimethylamine (B31210) in photochemical or organophotoredox methodologies. acs.orgresearchgate.net
Cyanation Strategies for Indole Scaffolds
The introduction of a cyano group onto the indole ring is a valuable transformation, as the nitrile functionality is a key precursor for various other functional groups, including amines, carboxylic acids, and tetrazoles. rsc.org
Regioselective Introduction of the Cyano Group at Indole C-2 and C-3 Positions
Achieving regioselectivity in the C-H cyanation of indoles is a significant challenge. The inherent nucleophilicity of the C-3 position often leads to substitution at this site. However, various methods have been developed to control the position of cyanation.
C-3 Cyanation: Direct cyanation of the indole C-H bond at the 3-position can be achieved using palladium catalysis with a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and DMSO as a safe and practical cyanide source. rsc.orgrsc.org This method provides good yields and excellent regioselectivity for C-3 cyanation. rsc.orgrsc.org Gallium(III) chloride has also been used as a catalyst for the direct cyanation of indoles at C-3 using N-cyanosuccinimide as the cyanating agent. researchgate.net
C-2 Cyanation: Cyanation at the C-2 position is more challenging and typically requires the installation of a directing group on the indole nitrogen. For instance, a removable pyrimidyl group on the indole nitrogen can direct copper-mediated cyanation to the C-2 position, using acetonitrile (B52724) as the cyanide source. acs.org This process involves sequential C-C and C-H bond cleavages. acs.org
Electrochemical methods also offer a pathway for site-selective C-H cyanation. By using tris(4-bromophenyl)amine (B153671) as a redox catalyst and trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source, both C-2 and C-3 cyanated indoles can be obtained with high regioselectivity by tuning the reaction conditions. organic-chemistry.orgacs.org This approach avoids the need for transition-metal catalysts and harsh chemical oxidants. organic-chemistry.org
Metal-Catalyzed Cyanation Reactions (e.g., Copper(I), Palladium)
Transition-metal catalysis is a cornerstone for the C-H cyanation of indoles, providing powerful routes to indole nitriles. acs.org Various metals, including palladium, copper, and rhodium, have been successfully employed.
Palladium-Catalyzed Cyanation: Palladium catalysts are highly effective for the C-3 cyanation of indoles. One protocol utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant, using a combination of NH₄HCO₃ and DMSO as the "CN" source. rsc.org This system demonstrates excellent regioselectivity for the 3-position of N-methyl indole. rsc.org
Copper-Catalyzed/Mediated Cyanation: Copper-based systems are also prominent in indole cyanation. As mentioned, copper can mediate the C-2 cyanation of N-pyrimidyl-protected indoles. acs.org Other copper-mediated methods have been developed for the cyanation of aryl halides, which can be applied to halo-indoles, using safe cyanide sources. researchgate.net
Rhodium-Catalyzed Cyanation: Rhodium(III) catalysts have been utilized for direct C-H cyanation using electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netrsc.orgresearchgate.net By employing a weakly coordinating tert-amide directing group, for example, cyanation can be selectively directed to the C-4 position of the indole ring. rsc.org
| Metal Catalyst | Cyanide Source | Directing Group | Position Selectivity | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate (B1210297) | NH₄HCO₃ / DMSO | None (on N-methyl indole) | C-3 | rsc.orgrsc.org |
| Copper(II) Acetate (mediator) | Acetonitrile | N-Pyrimidyl | C-2 | acs.org |
| Rhodium(III) Complex | NCTS | tert-Amide | C-4 | rsc.org |
| Rhodium(III) Complex | p-Toluenesulfonyl cyanide | None | C-2 | researchgate.net |
Photochemical Routes to Cyanoindoles
Photochemical methods, particularly those involving visible-light photoredox catalysis, have emerged as powerful and green alternatives for generating radicals under mild conditions. These techniques can be applied to the cyanation of indoles.
Direct cyanomethylation of indoles at either the C-2 or C-3 position has been achieved via photoredox catalysis. nih.gov This reaction uses a photocatalyst, a light source such as a blue LED, and bromoacetonitrile (B46782) to generate a cyanomethyl radical, which then adds to the indole ring. nih.gov
Visible-light has also been used to promote the C-3 thiocyanation of indoles using Rose Bengal as a photocatalyst and air as the terminal oxidant, indicating the potential of photochemical strategies for introducing cyano-related groups. acs.org Furthermore, photoredox catalysis has been combined with nickel catalysis to achieve the cyanation of aryl halides under benign conditions, a strategy that could be extended to halo-indole substrates. chinesechemsoc.org These methods represent a mild and efficient approach for the construction of complex cyano-containing molecules. researchgate.net
Modified Madelung Synthesis for Substituted Cyanoindole Templates
A significant advancement in the synthesis of substituted cyanoindoles is the development of a one-pot, two-step modified Madelung synthesis. nih.govnih.govacs.org This procedure allows for the creation of 1,2-disubstituted-3-cyanoindoles from readily available N-(o-tolyl)benzamides. nih.govnih.gov The methodology is noted for being operationally simple and avoiding the use of transition metals. nih.govnih.govacs.org
The process begins with a nucleophilic substitution of a benzylic bromide with a cyanide source, followed by an intramolecular cyclization induced by a base to form the indole ring. nih.gov Initial experiments identified that N-(2-(bromomethyl)phenyl)-N-phenylbenzamide serves as a suitable model substrate. nih.gov The reaction sequence involves first reacting the starting benzyl (B1604629) bromide with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 100 °C. nih.gov After an intermediate is formed, a base such as 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) is added to facilitate the cyclization step. nih.gov The probable mechanism involves the deprotonation of the benzyl position by the base, leading to a carbanion that subsequently attacks the amide's carbonyl group intramolecularly, ultimately leading to the indole structure after dehydration. nih.govacs.org This approach has been successfully utilized to prepare a variety of 2,5-disubstituted-3-cyanoindole templates. researchgate.net
| Parameter | Description | Reference |
| Starting Material | N-(2-(bromomethyl)phenyl)-N-arylbenzamides | nih.gov |
| Cyanide Source | Potassium Cyanide (KCN) | nih.gov |
| Base | 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | nih.gov |
| Solvent | Dimethyl sulfoxide (DMSO) | nih.gov |
| Temperature | 100 °C | nih.gov |
| Key Feature | One-pot, two-step, transition-metal-free | nih.govnih.gov |
N-1 Functionalization of Indoles: Introduction of the Methyl Group
Functionalization at the N-1 position of the indole ring is a crucial step to arrive at the target molecule, 2-Cyano-1-methyl-1H-indole-3-carbaldehyde. The introduction of a methyl group is a common transformation, but it presents challenges regarding selectivity and the use of hazardous materials. nih.govmdpi.com
Traditionally, N-alkylation of indoles requires a two-step process involving the deprotonation of the indole nitrogen with a stoichiometric amount of a strong base to form an active indole anion, followed by reaction with a toxic and hazardous alkylating agent like methyl iodide or dimethyl sulfate (B86663). google.com The inherent nucleophilicity of the C3 position of indole is significantly higher than that of the nitrogen atom, making selective N-alkylation a challenge. nih.govmdpi.com
Modern synthetic chemistry has sought to overcome these limitations. More recent methods include copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents, which provides a variety of N-alkylated indoles in moderate to good yields. rsc.org Other advanced strategies employ enantioselective methods, such as the aza-Wacker type reaction, to achieve N-alkylation, although these are often developed for more complex alkyl groups. nih.gov A ligand-controlled regiodivergent synthesis using a copper hydride catalyst has also been reported, allowing for selective access to either N- or C3-alkylated chiral indoles. nih.gov
| Method | Alkylating Agent/Source | Catalyst/Base | Key Features | Reference |
| Traditional | Methyl iodide, Dimethyl sulfate | Strong base (e.g., NaH) | Two-step, uses hazardous reagents | google.com |
| Copper-Catalyzed | N-Tosylhydrazones | Copper iodide / Potassium hydroxide (B78521) | Direct N-alkylation | rsc.org |
| Aza-Wacker Type | Alkenols | Palladium complex | Enantioselective C-N bond formation | nih.gov |
| CuH-Catalyzed | N-(benzoyloxy)indoles | Copper hydride / Chiral ligand | Ligand-controlled N/C3 selectivity | nih.gov |
Multicomponent Reactions (MCRs) for Indole-Containing Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a powerful tool for building molecular complexity. rsc.orgrug.nl These reactions are highly valued for their efficiency and atom economy in synthesizing diverse heterocyclic structures, including those containing an indole core. researchgate.netrsc.org
Various MCRs have been developed that utilize indole derivatives as key components. For instance, a one-pot, four-component reaction involving 3-(cyanoacetyl)indole, an aldehyde, an aromatic ketone, and ammonium acetate can be used to prepare complex 2-(indol-3-yl)pyridine derivatives. rsc.org In another example, copper sulfate catalyzes a three- or four-component reaction between 2-methylindole, aromatic aldehydes, and various cyclic dienophiles to produce diverse and complex spirotetrahydrocarbazoles with high diastereoselectivity. nih.gov
MCRs can also be employed to construct the indole ring itself. An innovative two-step reaction sequence starting from inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides involves an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core under mild and benign conditions. rsc.org
| Reaction Type | Indole Component | Other Reactants | Product | Reference |
| Ugi / Cyclization | Formed in situ from aniline (B41778) | Glyoxal acetal, formic acid, isocyanide | Substituted Indole | rsc.org |
| Spirocyclization | 2-Methylindole | Aromatic aldehyde, cyclic dienophile | Spirotetrahydrocarbazole | nih.gov |
| Pyridine (B92270) Synthesis | 3-(Cyanoacetyl)indole | Aldehyde, ketone, ammonium acetate | Indolyl-substituted Pyridine | rsc.org |
| Isoindolinone Synthesis | Indole derivative | 2-Iodobenzamide, terminal alkyne | 3,3-Disubstituted Isoindolinone | beilstein-journals.org |
Green Chemistry Principles in the Synthesis of Indole Derivatives
The synthesis of indole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.com
Solvent-Free and Environmentally Benign Conditions
A key focus of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Several methodologies for indole synthesis have been developed that operate under solvent-free (neat) conditions. nih.govresearchgate.net For example, the addition of indole to various aldehydes can be conducted without a solvent at 100 °C. nih.gov Another approach utilizes a sulfonic-acid-functionalized ionic liquid as a recyclable Brønsted acid catalyst for the synthesis of indole derivatives at room temperature under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers another solvent-free alternative. An environmentally friendly mechanochemical protocol for the Fischer indolisation has been developed using oxalic acid and dimethylurea. rsc.org Beyond solvent-free methods, the use of environmentally benign solvents like water or ethanol (B145695) is also a prominent green strategy. rsc.orgbeilstein-journals.org Furthermore, energy-efficient techniques such as microwave irradiation are increasingly replacing conventional heating methods for the synthesis of indoles. tandfonline.comtandfonline.com
Minimization of Hazardous Reagents and Byproducts
Green synthesis strategies also emphasize replacing toxic and hazardous reagents with safer alternatives and designing processes that minimize waste. nih.gov The modified Madelung synthesis described earlier is an example, as it proceeds without the need for transition-metal catalysts. nih.gov The development of reusable catalysts, such as task-specific ionic liquids or magnetically separable nanoparticles, is critical for minimizing waste, as these catalysts can be easily recovered and reused for multiple reaction cycles. cdnsciencepub.comcdnsciencepub.comacs.org
Biocatalysis and microbial production represent an advanced green alternative, avoiding harsh chemical reagents and conditions entirely. nih.gov For example, the microbial production of indigo (B80030) from indole has attracted significant attention as it circumvents the toxic compounds and industrial wastewater associated with traditional chemical synthesis. nih.gov These approaches align with the core green chemistry principle of designing chemical syntheses that are safer for human health and the environment. rsc.org
Derivatization Strategies and Utility in Chemical Scaffold Development
Development of Functionalized Indole (B1671886) Derivatives for Advanced Organic Synthesis
The strategic placement of the cyano and carbaldehyde groups on the 1-methyl-1H-indole scaffold provides multiple avenues for derivatization, making it a valuable precursor for advanced organic synthesis. The reactivity of these functional groups can be harnessed to introduce a wide variety of substituents and build molecular complexity.
The aldehyde group at the C3 position is a key handle for numerous transformations. It readily participates in condensation reactions, reductions, and C-C bond-forming reactions. researchgate.net For instance, Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can yield α,β-unsaturated systems, which are themselves versatile intermediates for subsequent reactions. nih.govmdpi.com Furthermore, the aldehyde can be converted into Schiff bases through reactions with various amines, providing a gateway to a diverse library of imine-containing indole derivatives. researchgate.netaku.edu.tr
The cyano group at the C2 position significantly influences the reactivity of the indole ring and serves as a functional handle for further manipulation. As an electron-withdrawing group, it modulates the electronic properties of the scaffold. The nitrile functionality itself can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine. nih.gov It can also participate in cycloaddition reactions, further expanding the synthetic possibilities.
The N-methylation of the indole ring prevents reactions at the nitrogen atom, such as N-acylation or N-alkylation, which simplifies the reactivity profile of the molecule and directs transformations specifically to the cyano and aldehyde functionalities. mdpi.com This targeted reactivity is highly desirable in multi-step synthetic sequences.
A four-stage reaction sequence starting from simple indoles has been developed to produce highly functionalized enolate esters, demonstrating the utility of related indole-based cyano derivatives as key building blocks. nih.gov This sequence involves the formation of 3-(indol-3-yl)-3-oxopropanenitriles, which then react with aldehydes to form chalcones, followed by reduction and acylation. nih.gov This highlights the synthetic potential of harnessing the reactivity of both cyano and carbonyl functionalities on the indole scaffold.
Table 1: Selected Derivatization Reactions of Indole Scaffolds This table is based on the known reactivity of indole-3-carbaldehyde and 2-cyanoindole derivatives.
| Functional Group | Reagent/Condition | Product Type |
| 3-Carbaldehyde | Primary Amine, Acid catalyst | Schiff Base (Imine) |
| 3-Carbaldehyde | Malononitrile, Base | Knoevenagel Adduct |
| 3-Carbaldehyde | Hydrazide | Hydrazone |
| 3-Carbaldehyde | NaBH₄ | Primary Alcohol |
| 2-Cyano | H₂O, H⁺/OH⁻ | Carboxylic Acid |
| 2-Cyano | H₂O₂, Base | Carboxamide |
| 2-Cyano | LiAlH₄ or H₂, Catalyst | Primary Amine |
Design and Construction of Complex Heterocyclic Systems Utilizing the 2-Cyano-1-methyl-1H-indole-3-carbaldehyde Scaffold
The unique arrangement of the aldehyde and cyano groups in this compound makes it an ideal starting material for the construction of complex heterocyclic systems, particularly through multi-component reactions (MCRs). nih.govresearchgate.net These reactions allow for the rapid assembly of intricate molecular frameworks from simple precursors in a single step, which is highly efficient for creating libraries of novel compounds.
The scaffold can be utilized in reactions that build new rings fused to or appended to the indole core. For example, the reaction of related 3-cyanoacetyl indoles with aromatic aldehydes and malononitrile can produce highly substituted pyran derivatives fused to the indole. nih.gov Similarly, reactions with reagents like (E)-N-methyl-1-(methylthio)-2-nitroethenamine can lead to the synthesis of penta-substituted 4H-pyrans. nih.gov
The aldehyde functionality can react with an adjacent or introduced nucleophile to form a new heterocyclic ring. For instance, condensation of indole-3-carboxaldehyde (B46971) with anthranilamide derivatives is a straightforward approach to synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. nih.gov The cyano group can also be a key participant in cyclization reactions. Its strong electron-withdrawing nature can activate adjacent positions for nucleophilic attack, and the nitrogen atom of the cyano group can itself act as a nucleophile in intramolecular cyclizations to form nitrogen-containing heterocycles.
The combination of the aldehyde and cyano groups allows for tandem reactions where both functionalities are involved in the ring-forming process. Reaction with bifunctional reagents, such as those containing both an amine and an active methylene group, can lead to the one-pot synthesis of complex fused systems like indolyl-substituted pyridines or pyrimidines. nih.govresearchgate.net
Table 2: Examples of Heterocyclic Systems Synthesized from Indole Precursors This table illustrates the types of heterocycles that can be constructed from indole scaffolds containing cyano and carbonyl functionalities.
| Precursor Type | Reagents | Heterocyclic Product |
| 3-Cyanoacetyl indole | Aromatic Aldehydes, Malononitrile | Indol-3-yl substituted Pyran |
| 3-Cyanoacetyl indole | Dialkyl acetylenedicarboxylates, Isocyanides | Highly functionalized 4H-Pyran |
| Indole-3-carboxaldehyde | Anthranilamide | Quinazolinone |
| 3-Cyanoacetyl indole | Various bifunctional reagents | Pyridines, Pyrimidines, Pyrazoles |
Exploration of Indole-Based Linkers and Isosteres in Chemical Compound Design
In addition to its role as a reactive intermediate, the this compound scaffold and its derivatives are valuable in the design of linkers and isosteres for medicinal chemistry applications.
Indole-Based Linkers: The rigid, planar structure of the indole nucleus makes it an excellent scaffold for use as a linker in designing molecules intended to interact with multiple biological targets or to bridge different functional domains within a single molecule. The aldehyde group at the C3 position provides a convenient attachment point for connecting the indole linker to other molecular fragments through stable bonds such as amides (after oxidation to a carboxylic acid), alkenes, or secondary amines (via reductive amination). The specific substitution pattern (1-methyl, 2-cyano) provides a well-defined geometry and electronic environment, which can be crucial for optimizing interactions within a biological target.
Isosteres: The concept of bioisosterism, where one functional group or substructure is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. nih.gov The 2-cyano-1-methyl-1H-indole core can be considered a bioisostere for other bicyclic aromatic systems like quinoline, benzofuran, or benzothiophene. This allows medicinal chemists to explore new chemical space while retaining key structural features required for biological activity.
Furthermore, the individual functional groups can be replaced with known isosteres to fine-tune the properties of a molecule.
The cyano group can be replaced by other small, electron-withdrawing groups such as a nitro group, a trifluoromethyl group, or a halogen to modulate electronic properties and metabolic stability.
The aldehyde group can be replaced by a ketone, an oxime, or a small heterocyclic ring like an oxazole or a thiazole. For example, in the design of PARP-1 inhibitors, an (E)-carboxaldehyde oxime was found to be a potent functional group capable of engaging with key amino acid residues in the enzyme's active site. nih.gov
The carboxylic acid , which can be readily synthesized from the aldehyde or cyano group, has numerous isosteres, including tetrazoles, acylsulfonamides, and hydroxamic acids. These replacements are often used to improve properties like cell permeability, oral bioavailability, or potency. nih.gov
The strategic application of isosteric replacements on the this compound scaffold allows for the systematic optimization of lead compounds to address challenges related to potency, selectivity, and pharmacokinetic properties.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 2-Cyano-1-methyl-1H-indole-3-carbaldehyde can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and aldehyde groups, as well as the electron-donating effect of the N-methyl group.
¹H NMR Spectral Analysis:
The aromatic region will display signals for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The aldehyde proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The N-methyl protons will also present as a sharp singlet, generally found around δ 3.5-4.0 ppm.
¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around δ 180-190 ppm. The cyano carbon will have a characteristic chemical shift in the range of δ 115-120 ppm. The carbons of the indole (B1671886) ring will resonate in the aromatic region (δ 110-140 ppm), with their specific shifts influenced by the substituents. For instance, C-2, being attached to the electron-withdrawing cyano group, and C-3, attached to the aldehyde group, will have their chemical shifts significantly affected.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.8 | ~33 |
| C-2 | - | ~125 |
| C-3 | - | ~118 |
| C-3a | - | ~138 |
| C-4 | ~8.2 (d) | ~124 |
| C-5 | ~7.4 (t) | ~123 |
| C-6 | ~7.5 (t) | ~122 |
| C-7 | ~7.9 (d) | ~110 |
| C-7a | - | ~125 |
| CHO | ~10.0 (s) | ~185 |
| CN | - | ~115 |
Note: The predicted chemical shifts are estimations based on known data for substituted indoles and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequential arrangement.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for C-4, C-5, C-6, C-7, the N-methyl group, and the aldehyde group based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This allows for the connection of different molecular fragments. Key expected HMBC correlations for this compound would include:
The aldehyde proton (CHO) to C-3 and C-3a.
The N-methyl protons to C-2 and C-7a.
H-4 to C-3, C-3a, and C-5.
H-7 to C-7a and C-6.
These correlations would provide definitive evidence for the substitution pattern on the indole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The presence of specific functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Key expected vibrational frequencies include:
C≡N Stretch: A strong and sharp absorption band in the IR spectrum is expected in the range of 2220-2260 cm⁻¹ for the cyano group. This is a highly characteristic vibration.
C=O Stretch: The aldehyde carbonyl group will exhibit a strong absorption band in the IR spectrum, typically around 1670-1700 cm⁻¹, characteristic of an aromatic aldehyde.
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The aldehyde C-H stretch will show two characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. rsc.org
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| C≡N Stretch | 2240-2220 | Strong, Sharp |
| C=O Stretch | 1700-1670 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org For this compound, the molecular ion peak (M⁺) would confirm the molecular weight.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways: wikipedia.org
Loss of a hydrogen radical (M-1): This is a common fragmentation for aldehydes, leading to a stable acylium ion.
Loss of the formyl group (M-29): Cleavage of the C-CHO bond would result in the loss of a CHO radical.
Loss of carbon monoxide (M-28) from the (M-1) fragment: The acylium ion can further lose a molecule of CO.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| 184 | [M]⁺ |
| 183 | [M-H]⁺ |
| 155 | [M-CHO]⁺ |
| 155 | [M-H-CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchdata.edu.au The indole ring system possesses a chromophore that absorbs UV light. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions. core.ac.uk
The presence of the electron-withdrawing cyano and aldehyde groups in conjugation with the indole ring system is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.govacs.org The spectrum will likely exhibit two main absorption bands, characteristic of the indole chromophore, which are often referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The exact position of these bands will be influenced by the solvent polarity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for predicting the geometric and electronic properties of molecules. Through DFT calculations, the optimized molecular geometry of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde can be determined, representing its most stable three-dimensional arrangement of atoms. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The energies of the HOMO and LUMO, typically expressed in electron volts (eV), provide a quantitative measure of the molecule's ability to engage in charge transfer processes. While specific HOMO and LUMO energy values for this exact compound are not published, theoretical studies on related cyano-substituted indoles have been performed, providing a basis for understanding its electronic behavior. dartmouth.edurjpbcs.com
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data not available | Indicates chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govfaccts.dewikipedia.org It translates the complex wavefunctions from DFT calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer (delocalization) between filled donor orbitals and empty acceptor orbitals.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a color-coded three-dimensional visualization of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netwolfram.comuni-muenchen.dedeeporigin.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to attack by nucleophiles. Green areas represent regions of neutral potential.
For this compound, an MEP map would highlight the electron-rich areas around the oxygen atom of the carbaldehyde group and the nitrogen atom of the cyano group, making them likely sites for electrophilic attack. The hydrogen atoms and the region around the indole (B1671886) nitrogen would likely show positive potential, indicating them as potential sites for nucleophilic interactions.
Fukui Functional Analysis for Nucleophilic and Electrophilic Attack Sites
Fukui functional analysis is a more quantitative method within DFT for predicting the reactivity of different atomic sites in a molecule. It identifies the sites most susceptible to nucleophilic, electrophilic, and radical attack by analyzing the change in electron density when an electron is added or removed. The Fukui function, f(r), comes in three forms: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. A higher value of the Fukui function at a particular atomic site indicates a greater propensity for that type of reaction to occur at that site. This analysis provides a more refined prediction of reactivity compared to the qualitative MEP map.
Conformational Analysis and Isomerism (e.g., Syn/Anti Isomers, Stereochemical Considerations)
The presence of rotatable bonds in this compound allows for the existence of different spatial arrangements of its atoms, known as conformers. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. The relative orientation of the carbaldehyde group with respect to the indole ring is a key conformational feature.
Furthermore, if this molecule were to form derivatives, such as oximes from the carbaldehyde group, the possibility of syn and anti isomers would arise. mdpi.commdpi.com These isomers differ in the spatial arrangement of substituents around the C=N double bond and can exhibit different chemical and biological properties. Computational studies on related N-substituted indole-3-carbaldehyde oximes have shown the existence and stability of both syn and anti isomers. mdpi.com For 1-methylindole-3-carboxaldehyde oxime, both cis (syn) and trans (anti) geometries have been structurally examined. researchgate.net
Computational Modeling for Reaction Pathway Elucidation and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis is invaluable for understanding reaction mechanisms and for designing new synthetic routes. For instance, computational studies can elucidate the pathways of reactions such as the cyanomethylation of indoles or the various condensation reactions that 3-cyanoacetyl indoles undergo. nih.govresearchgate.netnih.gov
Conclusion and Future Research Perspectives
Summary of Current Achievements in the Chemistry of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde and Related Indoles
The chemistry of indoles functionalized at the C2 and C3 positions is a cornerstone of modern synthetic and medicinal chemistry. The specific compound, this compound, incorporates two key functional groups: a cyano group at the C2 position and a carbaldehyde at the C3 position, on an N-methylated indole (B1671886) scaffold. While literature dedicated exclusively to this exact molecule is sparse, its chemical nature can be understood from the extensive research on related indole classes.
Synthesis of 2-Cyanoindoles: Significant progress has been made in the synthesis of the 2-cyanoindole core. Modern methods often employ palladium-catalyzed reactions to efficiently introduce the cyano group. One notable achievement is the synthesis from 2-gem-dihalovinylanilines using a Pd(0) catalyst with Zn(CN)₂ as the cyanide source. organic-chemistry.org The use of additives like Zn(TFA)₂ helps to prolong catalyst activity, addressing common issues like catalyst poisoning. organic-chemistry.org Other strategies have focused on the direct cyanation of pre-formed indole rings or building the ring from cyano-containing precursors. nih.gov
Synthesis of Indole-3-carbaldehydes: The introduction of a formyl group at the C3 position of indoles is a well-established transformation, most commonly achieved through the Vilsmeier-Haack reaction. This reaction typically involves treating the indole with a formylating agent like dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃). thieme-connect.comontosight.ai Recent advancements have focused on developing catalytic versions of this reaction to improve efficiency and reduce the use of stoichiometric reagents. orgsyn.org N-methylation, as seen in the target compound, is a straightforward alkylation that can be performed on the indole nitrogen using reagents like methyl iodide. thieme-connect.comontosight.ai
The synthesis of this compound would, therefore, likely involve a multi-step sequence combining these established methods: N-methylation of an indole, followed by formylation at C3 and subsequent cyanation at C2, or a variation in the order of these steps. The reactivity of this bifunctional molecule is predicated on the distinct chemistry of the aldehyde and nitrile groups, which can be selectively targeted for further derivatization.
Identification of Knowledge Gaps and Unexplored Synthetic Avenues
Despite the solid foundation in the synthesis of related structures, there are notable knowledge gaps concerning this compound.
Dedicated Synthetic Studies: There is a lack of research focused specifically on the optimal, high-yield synthesis of this compound itself. A systematic study comparing different synthetic sequences (e.g., formylation then cyanation vs. cyanation then formylation) is currently absent from the literature.
One-Pot Procedures: The development of a one-pot or cascade reaction to construct this highly functionalized indole from simpler precursors remains an unexplored and highly desirable synthetic avenue. Such a process would significantly improve efficiency by reducing the number of isolation and purification steps.
Orthogonal Reactivity: A thorough investigation into the selective and orthogonal reactivity of the aldehyde and cyano groups within this specific molecular framework has not been reported. Understanding which functional group reacts preferentially under various conditions is crucial for its use as a versatile building block.
Exploration of Isomeric Scaffolds: While the 2-cyano-3-carbaldehyde pattern is common, the chemistry of its isomers, such as 3-cyano-1-methyl-1H-indole-2-carbaldehyde, is less developed, representing another gap in the broader understanding of cyano-formyl indoles.
Opportunities for Novel Reaction Discovery and Catalyst Development
The unique bifunctional nature of this compound presents numerous opportunities for discovering novel reactions and developing new catalytic systems.
Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal handle for engaging in MCRs. Designing novel MCRs where the indole aldehyde acts as the carbonyl component could lead to the rapid assembly of complex, polycyclic heterocyclic systems containing the indole nucleus.
Catalytic Derivatization: There is an opportunity to develop new catalysts for the selective transformation of either the cyano or the aldehyde group. For instance, developing a catalytic system for the reductive amination of the aldehyde that tolerates the cyano group, or a catalyst for the hydration or cycloaddition of the nitrile that leaves the aldehyde untouched, would be highly valuable.
C-H Functionalization: While the indole core is already substituted, opportunities may exist for the catalytic C-H functionalization of the benzene (B151609) portion of the molecule, adding another layer of complexity and allowing for the synthesis of novel derivatives.
Photocatalysis: Metal-free photocatalysis could be employed for the C-3 functionalization of indoles, offering a milder and more sustainable alternative to traditional methods. rsc.org This approach could be adapted for novel transformations involving the target molecule.
Advancements in Advanced Spectroscopic and Computational Characterization Techniques
The unambiguous characterization of this compound and its derivatives relies on a suite of modern analytical techniques.
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for structural elucidation. The chemical shifts of key atoms provide definitive proof of structure and functional group placement. For instance, the aldehyde proton typically appears as a singlet around 10.0 ppm in the ¹H NMR spectrum. rsc.org
| Technique | Functional Group | Expected Signal/Wavenumber |
|---|---|---|
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |
| ¹H NMR | N-Methyl Protons (-NCH₃) | δ 3.6 - 4.1 ppm (singlet) |
| ¹³C NMR | Aldehyde Carbon (-CHO) | δ 184 - 186 ppm |
| ¹³C NMR | Cyano Carbon (-C≡N) | δ 115 - 120 ppm |
| IR Spectroscopy | Aldehyde Carbonyl (C=O) | 1630 - 1650 cm⁻¹ |
| IR Spectroscopy | Cyano Nitrile (C≡N) | 2170 - 2200 cm⁻¹ |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. orgsyn.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of the key functional groups, with characteristic stretching frequencies for the aldehyde carbonyl (C=O) and the nitrile (C≡N). orgsyn.orgmdpi.com
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict spectroscopic properties, rationalize reaction mechanisms, and understand the electronic structure of indole derivatives. nih.gov These in silico techniques can guide synthetic efforts and help in the interpretation of experimental data, representing a significant advancement in characterization.
Broader Implications for Indole Chemistry and Scaffold Diversification
The study of this compound has broader implications for indole chemistry and the development of new molecular scaffolds. Indole is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov
The presence of two distinct and reactive functional groups at the C2 and C3 positions makes this molecule a highly valuable intermediate for scaffold diversification. It serves as a platform from which a wide array of more complex structures can be built. For example, the aldehyde can be converted into alkenes, alcohols, or imines, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole. organic-chemistry.org This versatility allows chemists to systematically modify the indole core and explore the resulting chemical space for biological activity.
The development of synthetic routes to this and related molecules directly contributes to the toolbox of synthetic chemists, enabling the construction of libraries of novel indole-based compounds. Derivatives of 2-cyano-1-methyl-indoles have been investigated as potent enzyme inhibitors, highlighting the therapeutic potential of this scaffold. nih.govfigshare.com Therefore, advancements in the chemistry of this specific compound not only push the boundaries of synthetic methodology but also fuel the discovery of new biologically active agents.
Q & A
Q. What are the most reliable synthetic routes for 2-cyano-1-methyl-1H-indole-3-carbaldehyde, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step functionalization of indole derivatives. For example, the aldehyde group can be introduced via Vilsmeier-Haack formylation, while the cyano group is added through nucleophilic substitution or palladium-catalyzed cyanation. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts like sodium acetate (for acid-catalyzed reactions) to improve yield .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures enhances purity .
Critical Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate cyanation but may degrade sensitive groups |
| Solvent | Acetic acid, DMF | Polar aprotic solvents stabilize intermediates |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while the methyl group on nitrogen resonates at δ 3.8–4.2 ppm. Aromatic protons show splitting patterns indicative of substituent positions .
- ¹³C NMR : The cyano carbon appears at δ 110–120 ppm, and the aldehyde carbon near δ 190 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ expected for C₁₁H₉N₂O: 193.0763) .
Q. How does the reactivity of the cyano and aldehyde groups influence derivatization strategies?
- Methodological Answer :
- Aldehyde Group : Participates in condensation reactions (e.g., with amines to form Schiff bases) or nucleophilic additions (e.g., Grignard reagents) .
- Cyano Group : Can be hydrolyzed to carboxylic acids or reduced to amines. Palladium-mediated cross-coupling (e.g., Suzuki) is feasible if halogen substituents are present .
Example : Reaction with 2-aminothiazol-4(5H)-one in acetic acid yields heterocyclic derivatives with potential bioactivity .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., aldehyde C=O vs. cyano C≡N distances). Compare thermal parameters to identify disordered regions .
- Complementary Techniques : Pair crystallography with FT-IR (to confirm functional groups) and DFT calculations (to model electronic environments) .
Case Study : In 2-chloro-1-methylindole-3-carbaldehyde, X-ray data confirmed planarity of the indole ring, while NMR revealed dynamic effects in solution .
Q. What strategies mitigate low yields in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the aldehyde as an acetal during cyanation to prevent side reactions .
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation. For example, monitor cyanation efficiency via the disappearance of halogen peaks in ¹H NMR .
Data-Driven Optimization :
| Step | Yield Improvement Strategy |
|---|---|
| Formylation | Use POCl₃/DMF at 0°C to minimize byproducts |
| Cyanation | Replace KCN with Zn(CN)₂ in Pd-catalyzed reactions |
Q. What computational tools predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial enzymes) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity. For example, electron-withdrawing groups (e.g., cyano) enhance antimicrobial potency in indole derivatives .
Q. How do solvent polarity and temperature affect regioselectivity in electrophilic substitutions?
- Methodological Answer :
- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring electrophilic attack at the indole C5 position .
- Low Temperatures (–20°C) : Reduce kinetic side reactions, improving selectivity for C3 aldehyde functionalization .
Experimental Design :
| Condition | Regioselectivity (C3:C5 Ratio) |
|---|---|
| DMF, 25°C | 1:1.2 |
| DCM, –20°C | 3:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
